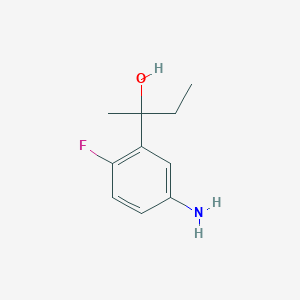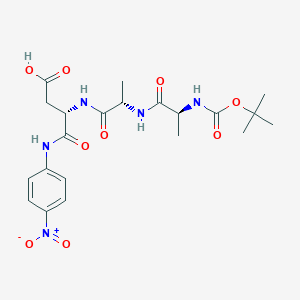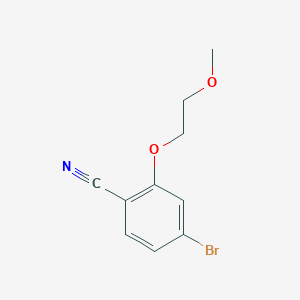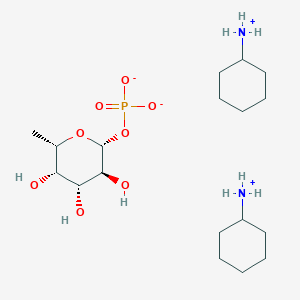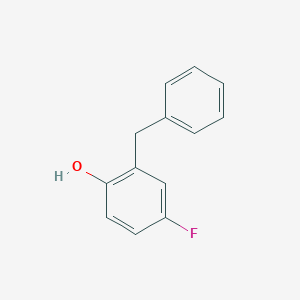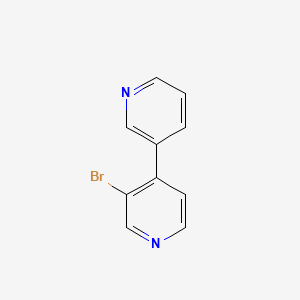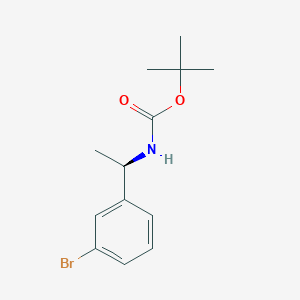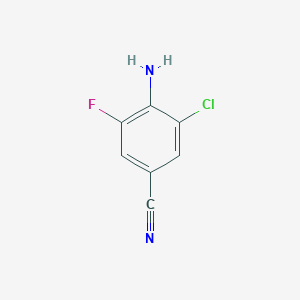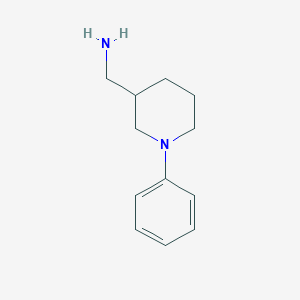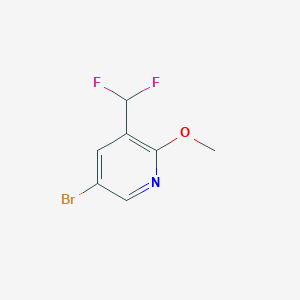![molecular formula C15H15BrClNO B1374441 3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride CAS No. 1354550-79-0](/img/structure/B1374441.png)
3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride
Übersicht
Beschreibung
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines have been synthesized using various methods. One of the recent advances in the chemistry and reactivity of azetidines involves the use of a strain-driven character of the four-membered heterocycle . Another method involves the Wolff–Kishner reduction of 2- (5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones derived from Schiff bases, including those related to the azetidinyl structure, exhibited notable antimicrobial activity. Schiff bases were synthesized via the condensation of compounds with substituted aromatic aldehydes, demonstrating the potential of azetidinyl derivatives in antimicrobial applications (Patel & Patel, 2011).
Biological Activity in Medicinal Chemistry
- 2-Azetidinyl-4-quinazolinone derivatives, synthesized through a multi-step process, have shown pronounced antimicrobial activity, indicating their potential in medicinal chemistry applications (Patel & Patel, 2011).
- Azetidinones have been evaluated for anti-inflammatory activity, revealing their potential as non-steroidal anti-inflammatory drugs (NSAIDS) (Kalsi et al., 1990).
Application in PET Imaging
- Azetidine derivatives have been used in the development of PET imaging ligands for nicotinic acetylcholine receptors. This includes the synthesis and evaluation of fluoro derivatives for in vivo binding properties (Doll et al., 1999).
- Synthesis of high-affinity radioligands like [18F]NIDA 52289, using azetidinyl compounds, highlights their significance in studying nicotinic acetylcholine receptors by positron-emission tomography (Zhang, Hall, & Horti, 2004).
Antibacterial and Antifungal Properties
- Several azetidinone derivatives, synthesized from Schiff bases, displayed significant antibacterial and antifungal activities, underlining their potential use in treating infections (Mohite & Bhaskar, 2011).
Eigenschaften
IUPAC Name |
3-(4-bromo-2-phenylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO.ClH/c16-12-6-7-15(18-13-9-17-10-13)14(8-12)11-4-2-1-3-5-11;/h1-8,13,17H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCDHHIXQRXMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



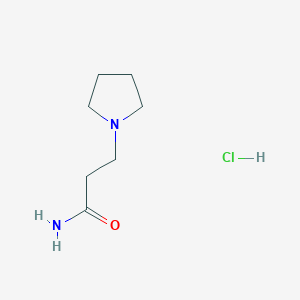
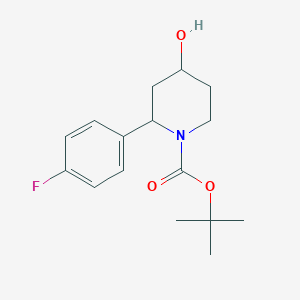
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)
